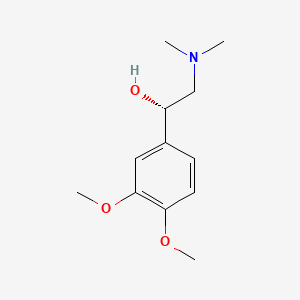
(+)-Macromerine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Macromerine is a naturally occurring phenethylamine alkaloid found in certain cacti species. It is structurally related to mescaline, another well-known alkaloid. This compound has been studied for its potential psychoactive properties and its role in traditional medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Macromerine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. This process can be carried out using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments to reaction conditions to optimize yield and purity.
化学反应分析
Types of Reactions
(+)-Macromerine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitrostyrene intermediate to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the primary amine.
Substitution: Formation of halogenated derivatives.
科学研究应用
(+)-Macromerine has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other phenethylamine derivatives.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Potential therapeutic applications for its psychoactive properties.
Industry: Limited use in the synthesis of specialized chemicals.
作用机制
The mechanism of action of (+)-Macromerine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, similar to mescaline. This interaction leads to altered neurotransmitter release and changes in perception and mood.
相似化合物的比较
(+)-Macromerine is similar to other phenethylamine alkaloids such as:
Mescaline: Both compounds have psychoactive properties and act on serotonin receptors.
3,4,5-Trimethoxyphenethylamine: Shares a similar chemical structure but lacks the psychoactive effects.
Dimethoxyphenethylamine: Another related compound with varying psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its pharmacological activity and potency.
属性
CAS 编号 |
33066-27-2 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC 名称 |
(1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m1/s1 |
InChI 键 |
YAIPYAQVBZPSSC-SNVBAGLBSA-N |
手性 SMILES |
CN(C)C[C@H](C1=CC(=C(C=C1)OC)OC)O |
规范 SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















